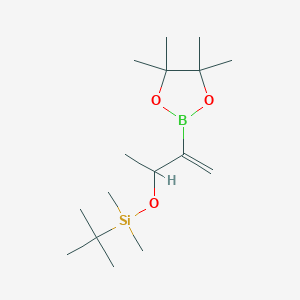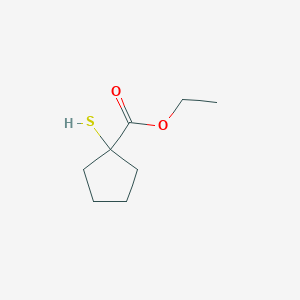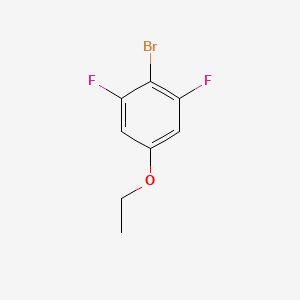
2-Bromo-5-ethoxy-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C(_8)H(_7)BrF(_2)O It is a derivative of benzene, substituted with bromine, ethoxy, and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-difluorobenzene typically involves the bromination of 5-ethoxy-1,3-difluorobenzene. This can be achieved through the following steps:
Starting Material: 5-ethoxy-1,3-difluorobenzene.
Bromination: The reaction is carried out using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH(_2)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-ethoxy-1,3-difluorobenzene or 2-thio-5-ethoxy-1,3-difluorobenzene can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated compounds or fully reduced benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5-ethoxy-1,3-difluorobenzene is utilized in various scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-ethoxy-1,3-difluorobenzene exerts its effects depends on the specific application:
Molecular Targets: It can interact with various enzymes and receptors, modifying their activity.
Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, altering metabolic processes.
Comparación Con Compuestos Similares
2-Bromo-5-methoxy-1,3-difluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-5-ethynyl-1,3-difluorobenzene: Contains an ethynyl group, offering different reactivity and applications.
2-Bromo-5-chloro-1,3-difluorobenzene: Substituted with a chlorine atom, leading to different chemical properties.
Uniqueness: 2-Bromo-5-ethoxy-1,3-difluorobenzene is unique due to the presence of both ethoxy and difluoro groups, which confer specific electronic and steric properties, making it valuable in selective chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-bromo-5-ethoxy-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-5-3-6(10)8(9)7(11)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVPHUZDZNFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
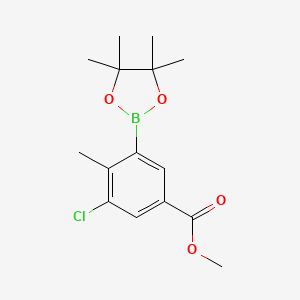
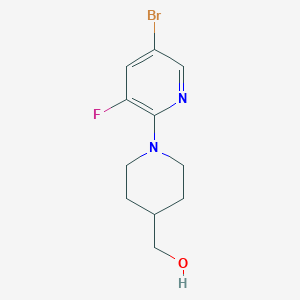
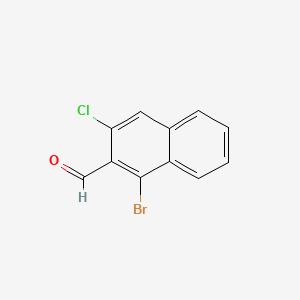
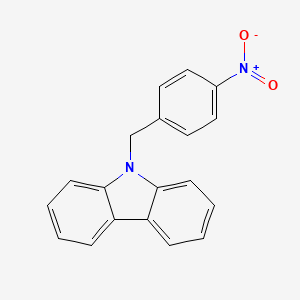
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
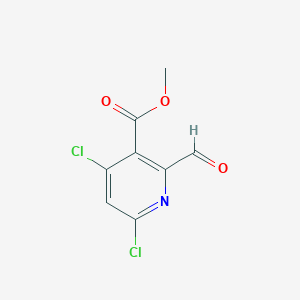
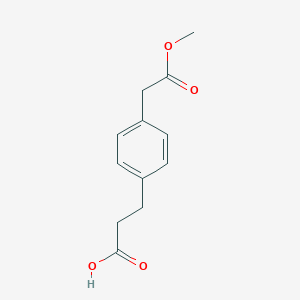
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
